4,4-dimethyl-2-oxo-pentanoic Acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4-Dimethyl-2-oxo-pentanoic acid can be synthesized through various synthetic routes. One common method involves the oxidation of 4,4-dimethyl-2-pentanol using an oxidizing agent such as potassium permanganate or chromium trioxide . The reaction is typically carried out under acidic conditions to facilitate the oxidation process.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale oxidation reactors. The starting material, 4,4-dimethyl-2-pentanol, is continuously fed into the reactor along with the oxidizing agent. The reaction mixture is maintained at a controlled temperature and pressure to optimize the yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-2-oxo-pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield secondary alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4-Dimethyl-2-oxo-pentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in studies related to metabolic pathways and enzyme mechanisms.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Mechanism of Action
The mechanism of action of 4,4-dimethyl-2-oxo-pentanoic acid involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of various metabolites. The ketone group in the compound can undergo nucleophilic attack, facilitating various biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-oxo-pentanoic acid: Similar in structure but with only one methyl group at the fourth carbon.
2-Oxo-pentanoic acid: Lacks the methyl groups at the fourth carbon.
4,4-Dimethyl-3-oxo-pentanoic acid: The ketone group is at the third carbon instead of the second.
Uniqueness
4,4-Dimethyl-2-oxo-pentanoic acid is unique due to the presence of two methyl groups at the fourth carbon, which influences its reactivity and the types of reactions it can undergo. This structural feature also affects its physical properties and its interaction with enzymes and other molecular targets .
Properties
IUPAC Name |
4,4-dimethyl-2-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-7(2,3)4-5(8)6(9)10/h4H2,1-3H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGMKZBNMLHUFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395612 | |
Record name | 4,4-dimethyl-2-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34906-87-1 | |
Record name | 4,4-dimethyl-2-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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